

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile molecular weight

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Compound of Interest

Compound Name: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Cat. No.: B1519490

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Introduction: The Isoquinolone Scaffold in Modern Chemistry

The 1-oxo-1,2-dihydroisoquinoline core, often referred to as an isocarbostyryl, represents a privileged heterocyclic scaffold in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potential as anticancer and neuroprotective agents.^[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) within a rigid, planar ring system allows for specific and high-affinity interactions with biological targets. The addition of a carbonitrile group at the 5-position, as in the title compound, introduces a polar, electron-withdrawing feature that can be exploited to fine-tune molecular properties such as solubility, metabolic stability, and target binding affinity. This guide serves to consolidate the core technical data for **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile**, providing a foundational dataset for researchers engaging in its study.

Physicochemical and Molecular Properties

A precise understanding of a compound's physicochemical properties is the cornerstone of all subsequent experimental design, from synthetic strategy to biological screening.

Molecular Identity

- Systematic Name: **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile**
- CAS Number: 90947-07-2[2][3][4]
- Molecular Formula: C₁₀H₆N₂O[2][3][4]

Core Quantitative Data

The molecular weight and associated mass-based properties are critical for quantitative analysis, reaction stoichiometry, and spectrometric identification. The key data for this compound are summarized below.

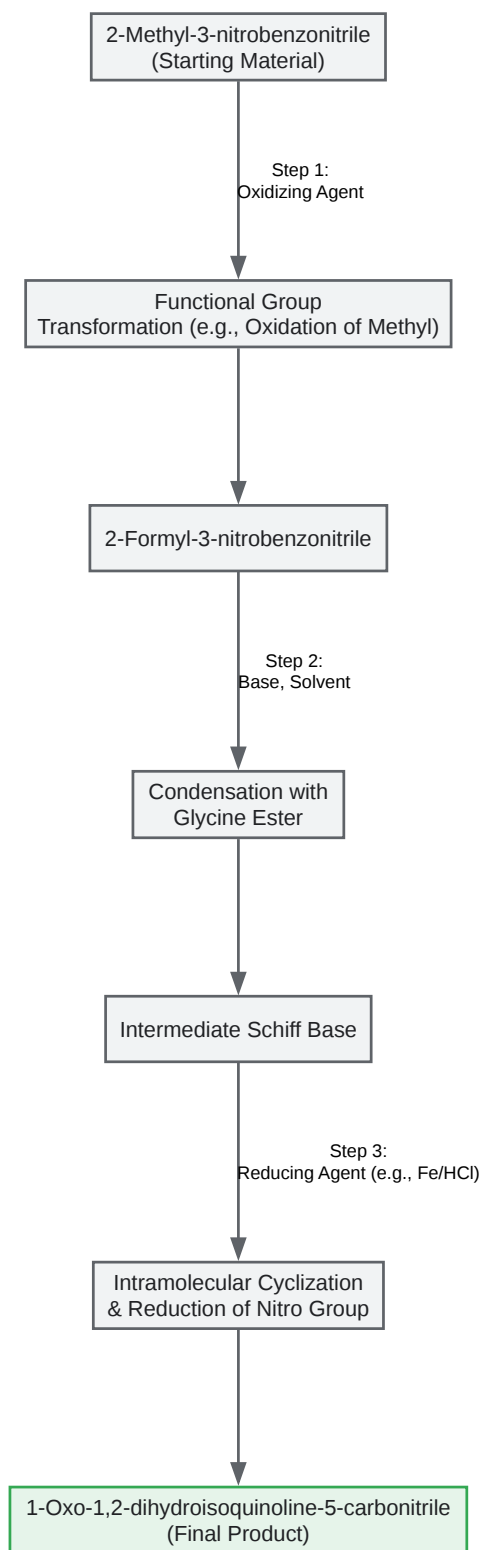
Property	Value	Source
Molecular Weight	170.171 g/mol	[2]
	170.1674 g/mol	[3]
Monoisotopic Mass	170.048012819 Da	[2]
Topological Polar Surface Area	52.9 Å ²	[2]
Complexity	299	[2]
Hydrogen Bond Acceptor Count	2	[2]
Physical Form	Solid	[3]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile** is not detailed in the immediate search results, its structure is amenable to established synthetic routes for the isoquinolone core. A common and effective strategy involves the cyclization of a suitably substituted precursor, often derived from 2-cyanomethylbenzoic acid derivatives.

The causality behind this approach lies in creating an intramolecular reaction where a nucleophilic nitrogen attacks an electrophilic carbonyl or nitrile group, followed by tautomerization to yield the stable amide lactam ring system. The choice of starting materials

and reagents is critical for achieving high yields and purity, often requiring inert atmospheres and anhydrous conditions to prevent unwanted side reactions.



caption

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Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Compound Characterization as a Self-Validating System

To ensure the identity and purity of a synthesized batch of **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile**, a multi-pronged analytical approach is required. This protocol serves as a self-validating system, where data from orthogonal techniques must converge to confirm the structure.

Objective: To confirm the chemical structure and assess the purity of a synthesized sample of **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile**.

Methodology:

- High-Resolution Mass Spectrometry (HRMS)
 - Rationale: This technique provides an extremely accurate mass measurement, which can be used to confirm the elemental composition ($C_{10}H_6N_2O$). It is the primary method for validating the molecular formula.
 - Procedure:
 1. Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 2. Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.
 3. Acquire data in positive ion mode to detect the protonated molecule $[M+H]^+$.
 4. Validation Check: The measured m/z for the $[M+H]^+$ ion should match the calculated value for $C_{10}H_7N_2O^+$ (171.0553) within a narrow mass tolerance (typically < 5 ppm). This is a common method seen in the characterization of similar heterocyclic compounds.^[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Rationale: NMR provides detailed information about the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom, effectively mapping the molecular skeleton and confirming connectivity.
 - Procedure:
 1. Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO- d_6), which is effective for similar aromatic amide structures.[\[5\]](#)[\[6\]](#)
 2. Acquire a ^1H NMR spectrum. The expected spectrum should show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad singlet for the N-H proton. Integration of the signals should correspond to the number of protons in the structure.
 3. Acquire a ^{13}C NMR spectrum. This should reveal 10 distinct carbon signals, including those for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and the aromatic carbons.
 4. Validation Check: The observed chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure of **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile**.
- Purity Assessment via High-Performance Liquid Chromatography (HPLC)
 - Rationale: HPLC separates the target compound from any impurities or unreacted starting materials, allowing for accurate purity determination.
 - Procedure:
 1. Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
 2. Inject a solution of the sample and monitor the eluent with a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm).

3. Validation Check: A pure sample should result in a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).

Relevance and Applications in Drug Discovery

The isoquinolone scaffold is a cornerstone in the development of targeted therapies. A notable application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers.[6][7] The rigid structure of the 1-oxo-3,4-dihydroisoquinoline core serves as an effective mimic of the nicotinamide moiety of NAD⁺, allowing it to bind competitively to the PARP enzyme's active site.[7] While **1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile** itself is not an approved drug, it serves as a valuable building block or fragment for creating more complex and potent inhibitors. The nitrile group can act as a metabolic blocking point, a hydrogen bond acceptor, or a chemical handle for further synthetic elaboration, making this compound a versatile tool for medicinal chemists.[8]

Conclusion

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a well-defined chemical entity with a molecular weight of approximately 170.17 g/mol.[2] Its value extends beyond its fundamental properties, positioning it as a significant building block in the synthesis of novel therapeutics. The robust protocols for its characterization, based on orthogonal analytical techniques, ensure a high degree of confidence for researchers working with this compound. As the field of medicinal chemistry continues to evolve, the strategic use of such well-characterized heterocyclic scaffolds will remain essential for the discovery of next-generation pharmaceuticals.

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